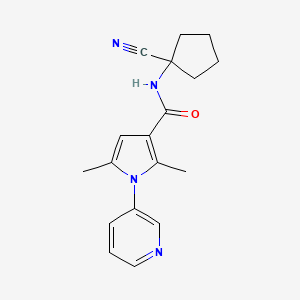

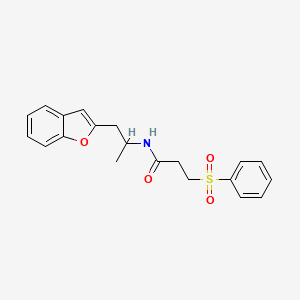

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing benzofuran rings has attracted much attention from synthetic organic chemists . The innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds.Molecular Structure Analysis

The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide” is based on a benzofuran ring, a common structure in many natural products . This key heterocycle is installed during the total synthesis of a natural product as the desired target .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse and complex . The total synthesis of natural products containing benzofuran rings involves various chemical reactions .Wissenschaftliche Forschungsanwendungen

Inhibition of Viral DNA Maturation

One notable study discusses a novel nonnucleoside inhibitor that specifically targets cytomegalovirus (CMV) DNA maturation via the UL89 and UL56 gene products. The study highlights the compound's excellent safety profile and its unique mechanism of interfering with viral DNA maturation and packaging, without inhibiting viral DNA synthesis, transcription, or translation. This research provides insight into the compound's potential therapeutic applications against CMV (Buerger et al., 2001).

Cytotoxic Neolignans from Traditional Chinese Medicine

Another study focuses on the isolation of new neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq. and evaluates their antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines. This research underscores the potential of compounds related to N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide in cancer research and their mechanism of inducing apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).

Synthetic Applications in Polymer Science

A study on the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group discusses the synthesis and characterization of polymers incorporating benzofuran derivatives. This research highlights the importance of these compounds in developing materials with specific thermal and dielectric properties, useful for various industrial applications (Çelik & Coskun, 2018).

Synthesis of Benzofuran Derivatives for Enzyme Inhibition

Research into benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols demonstrates the synthesis and evaluation of these compounds for inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis. The study provides insights into the structural requirements for enzyme binding and activity, suggesting the potential of benzofuran derivatives in the development of new therapeutic agents (Saberi et al., 2005).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-15(13-17-14-16-7-5-6-10-19(16)25-17)21-20(22)11-12-26(23,24)18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYQHCHUKZUMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684447.png)

![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)